molecular formula C7H7BF3KO B1592792 Potassium (2-Methoxyphenyl)trifluoroborate CAS No. 236388-46-8

Potassium (2-Methoxyphenyl)trifluoroborate

Cat. No.: B1592792
CAS No.: 236388-46-8
M. Wt: 214.04 g/mol
InChI Key: IXJPOOXJHKETAZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Potassium (2-Methoxyphenyl)trifluoroborate, also known as Potassium trifluoro(2-methoxyphenyl)borate, is primarily used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The primary targets of this compound are unsaturated alkyl or aryl groups .

Mode of Action

This compound interacts with its targets by undergoing a process known as epoxidation. This process involves the addition of an oxygen atom to a carbon-carbon double bond in the target molecule . The result is a three-membered cyclic ether known as an epoxide. This reaction proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving unsaturated alkyl or aryl groups. The compound’s action results in the formation of epoxides, which can further react in various biochemical pathways. For example, epoxides can be opened by nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds .

Pharmacokinetics

Like other organotrifluoroborates, it is expected to have good stability and reactivity, which can impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the formation of epoxides from unsaturated alkyl or aryl groups . These epoxides can further participate in various biochemical reactions, leading to the formation of new molecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a suitable metal catalyst is crucial for the compound’s role in cross-coupling reactions . Additionally, factors such as temperature, pH, and the presence of other reactants can also impact the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (2-Methoxyphenyl)trifluoroborate can be synthesized through the reaction of 2-methoxyphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves mixing the boronic acid with potassium bifluoride in an appropriate solvent, followed by heating to facilitate the formation of the trifluoroborate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium (2-Methoxyphenyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is a strong nucleophile and reacts with electrophiles without the need for transition-metal catalysts .

Common Reagents and Conditions: In Suzuki-Miyaura coupling reactions, this compound reacts with aryl halides in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction typically occurs in an aqueous or alcoholic solvent at elevated temperatures .

Major Products: The major products formed from these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Uniqueness: Potassium (2-Methoxyphenyl)trifluoroborate is unique due to its methoxy substituent at the ortho position, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects play a crucial role .

Properties

IUPAC Name

potassium;trifluoro-(2-methoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O.K/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJPOOXJHKETAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635604
Record name Potassium trifluoro(2-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236388-46-8
Record name Potassium trifluoro(2-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-methoxyphenyltrifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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